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Compound of Interest

Compound Name: 5-Methoxyquinolin-8-amine

Cat. No.: B1363270

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinolin-8-
amine

Introduction

5-Methoxyquinolin-8-amine is a heterocyclic aromatic amine with the chemical formula
C10H10N20.[1][2] As a quinoline derivative, it serves as a valuable intermediate in the synthesis
of more complex molecules, including pharmacologically active compounds.[3] Its structural
features, including the quinoline core, a primary amine, and a methoxy group, give rise to a
distinct spectroscopic profile. This guide provides a comprehensive overview of its
characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methoxyquinolin-8-amine is presented
below.
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Property Value Reference
CAS Number 30465-68-0 [11[2]
Molecular Formula C10H10N20 [1][2]
Molecular Weight 174.20 g/mol [1]

Exact Mass 174.079312947 Da [1][2]
Melting Point 90-95 °C [1]
Appearance Powder

Spectroscopic Data

The following sections detail the expected spectroscopic data for 5-Methoxyquinolin-8-amine

based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

1H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the amine, aromatic, and

methoxy protons. The chemical shifts are influenced by the electronic environment of each

proton.

Expected Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)
-NHz2 (Amine) Broad signal, variable Singlet (broad) 2H
Quinoline Aromatic ]
6.5-8.5 Multiplets, Doublets 5H
Protons
-OCHs (Methoxy) ~3.9 Singlet 3H
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13C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals, corresponding to each
unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (d, ppm)
Quinoline Aromatic Carbons 100 - 150

C-O (Methoxy-bearing C) 150 - 160

C-N (Amine-bearing C) 135 - 145

-OCHs (Methoxy Carbon) ~55

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its
molecular weight. For 5-Methoxyquinolin-8-amine, the primary observation would be the
molecular ion peak.

lon Expected m/z Notes

Corresponds to the nominal
[M]* 174 molecular weight of the

compound.

Often observed in soft
[M+H]* 175 ionization techniques like ESI-
MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Expected

Functional Group Vibration Type Wavenumber Intensity
(cm™)

. _ 3400 - 3250 (two _

Primary Amine N-H Stretch Medium
bands)

Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium-Strong

Aromatic Ring C=C Stretch 1600 - 1450 Medium

Aromatic Amine C-N Stretch 1335 - 1250 Strong
1275 - 1200

Aryl Ether C-O Stretch ) Strong
(asymmetric)
1075 - 1020 _

Aryl Ether C-O Stretch ) Medium
(symmetric)

o C-H Bending (out-of-
Aromatic Ring 900 - 675 Strong

plane)

References for IR band positions:[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The extended 11-system of the quinoline ring is expected to produce strong absorptions in the

UV region.
Transition Expected Amax (nm) Solvent
m - TT* ~250 - 350 Methanol or Ethanol

Note: The presence of the amino and methoxy auxochromes on the quinoline ring is expected
to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to
unsubstituted quinoline.[5]

Experimental Protocols
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The following are generalized methodologies for acquiring the spectroscopic data described

above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 5-Methoxyquinolin-8-amine in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard
for chemical shift referencing (0 ppm).

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum,
followed by the 3C NMR spectrum. Typical parameters for *H NMR include a 30-degree
pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a 45-degree pulse angle
and a 2-second relaxation delay are common.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals in the *H NMR
spectrum to determine proton ratios.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation using Gas Chromatography (GC).

lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion
source. This causes the molecule to lose an electron, forming the positively charged
molecular ion [M]* and various fragment ions.

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-
of-flight), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Infrared (IR) Spectroscopy (ATR Method)
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o Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable
solvent (e.g., isopropanol) and acquire a background spectrum.

» Sample Application: Place a small amount of the solid 5-Methoxyquinolin-8-amine powder
directly onto the ATR crystal and apply pressure to ensure good contact.

o Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final transmittance or absorbance IR
spectrum.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 5-Methoxyquinolin-8-amine in a UV-
transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to
yield an absorbance value between 0.1 and 1.0.

o Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the
spectrophotometer (this is the blank).

o Sample Measurement: Replace the blank cuvette with a cuvette containing the sample
solution.

o Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm)
to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance
(Amax).

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the
relationship between the analytical techniques and the structural information they provide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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